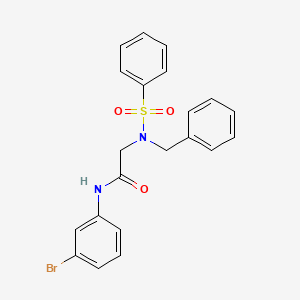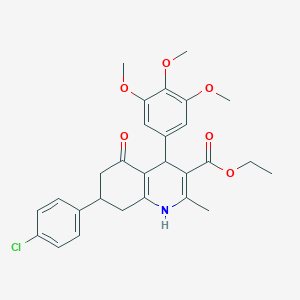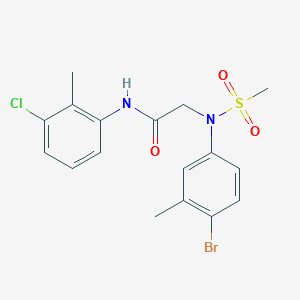
N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of glycine derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide has various biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the inhibition of cancer cell growth. Additionally, this compound has been shown to induce apoptosis, which is a form of programmed cell death that is essential for the regulation of cell growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potential applications in cancer research. This compound has been shown to have antitumor activity and can inhibit the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Orientations Futures
There are various future directions that can be explored in the field of N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide research. One of the areas that can be explored is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies can be conducted to explore the potential applications of this compound in other scientific research fields. Studies can also be conducted to explore the potential toxicity of this compound and to develop strategies to mitigate its toxicity.
Méthodes De Synthèse
There are various methods that have been used to synthesize N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide. One of the commonly used methods involves the reaction of N-benzyl-N-(3-bromophenyl)sulfonylglycine with benzylamine in the presence of a base. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various scientific research fields. One of the areas where this compound has been extensively studied is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c22-18-10-7-11-19(14-18)23-21(25)16-24(15-17-8-3-1-4-9-17)28(26,27)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIPXQFVVVVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)
![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)


![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)


![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)
![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)